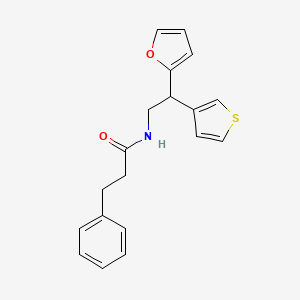![molecular formula C19H16N4O5 B2502820 N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-7-甲氧基苯并呋喃-2-甲酰胺 CAS No. 2034351-20-5](/img/structure/B2502820.png)
N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-7-甲氧基苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This article aims to explore the compound in detail, covering its preparation methods, chemical reactions, applications in scientific research, mechanism of action, and comparisons with similar compounds.
科学研究应用
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide finds applications in diverse research areas:
Chemistry: : Used as a scaffold for synthesizing new compounds with potential utility in material science.
Biology: : Investigated for its potential effects on cellular pathways and processes.
Medicine: : Explored for therapeutic benefits, especially in drug development for targeting specific diseases.
Industry: : Potential use in creating specialized polymers or other industrial chemicals.
作用机制
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities . They have been reported to inhibit dihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Similar compounds like pyrido[2,3-d]pyrimidines are known to inhibit enzymes like dhfr . This inhibition could potentially lead to the disruption of DNA synthesis and cell replication, thereby exerting anti-tumor effects .
Biochemical Pathways
Given the reported inhibition of dhfr by similar compounds , it can be inferred that the compound might affect the folate pathway, which is crucial for DNA synthesis and cell replication.
Result of Action
Similar compounds have been reported to exhibit anti-tumor , antibacterial , and antifungal activities. These effects could potentially be attributed to the inhibition of key enzymes like DHFR, leading to disruption of essential cellular processes like DNA synthesis .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved in water, suggesting potential stability in aqueous environments .
生化分析
Biochemical Properties
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase-1 (PARP-1) . By binding to the active site of PARP-1, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide prevents the enzyme from catalyzing the repair of damaged DNA, leading to the accumulation of DNA breaks and subsequent cell death in cancer cells.
Cellular Effects
The effects of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, it has been observed to induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as PARP-1, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity of PARP-1, preventing it from repairing DNA damage. Additionally, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can result in sustained inhibition of DNA repair mechanisms and persistent oxidative stress in cells.
Dosage Effects in Animal Models
The effects of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to selectively target cancer cells with minimal toxicity to normal cells . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of oxidative stress and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing adverse reactions.
Metabolic Pathways
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production in cells.
Transport and Distribution
The transport and distribution of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA repair and gene expression . Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific subcellular compartments and modulate its activity.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. Initial steps often include the formation of intermediate compounds through cyclization and substitution reactions. For example, pyrido[2,3-d]pyrimidinone and benzofuran derivatives can be key intermediates.
Industrial Production Methods: : In an industrial setting, the compound's production may be scaled up using batch or continuous flow processes. Parameters such as temperature, pressure, solvent choice, and catalyst selection play critical roles in optimizing yield and purity.
化学反应分析
Types of Reactions: : The compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to higher oxidation states.
Reduction: : Transformation of specific moieties into more reduced forms.
Substitution: : Replacement of one group by another in the molecular structure.
Common Reagents and Conditions
Oxidation: : Often employs reagents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Halogenating agents or nucleophiles like amines and thiols can be used.
Major Products Formed: : The specific nature of products formed depends on the reaction conditions, but they often involve modifications to the pyrimidinone or benzofuran moieties, resulting in derivatives with varying functional groups.
相似化合物的比较
Comparing N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide with other related compounds highlights its unique properties:
Similar Compounds: : Structures like 7-methoxybenzofuran-2-carboxamides or pyrido[2,3-d]pyrimidinones with different substituents.
Uniqueness: : The combination of the benzofuran and pyrimidinone moieties in a single molecule may impart distinct pharmacological properties or enhance its chemical reactivity.
By exploring the synthesis, reactivity, applications, and mechanism of action, scientists can further understand and harness the potential of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide for various innovative applications.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-27-13-6-2-4-11-10-14(28-15(11)13)17(24)21-8-9-23-18(25)12-5-3-7-20-16(12)22-19(23)26/h2-7,10H,8-9H2,1H3,(H,21,24)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCTKQWXLBJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)
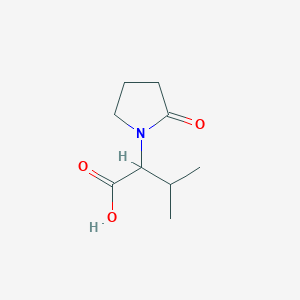
![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)
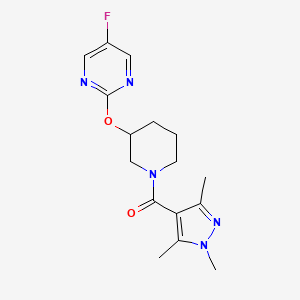
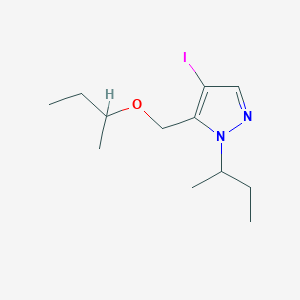
![2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2502744.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B2502745.png)
![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)
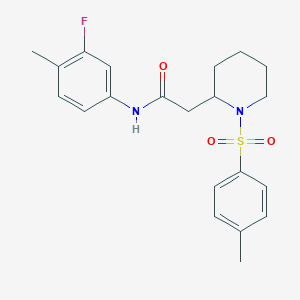
![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2502757.png)
![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)
